molecular formula C7H7F3N2O B3056607 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine CAS No. 727993-34-2

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine

Cat. No.: B3056607
CAS No.: 727993-34-2
M. Wt: 192.14
InChI Key: XDZZWEUGFCSZAQ-UHFFFAOYSA-N
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Description

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a pyridine ring

Scientific Research Applications

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine has several scientific research applications:

Future Directions

The future directions for 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine and other TFMP derivatives are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties . The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. This can be done by reacting 6-methoxy-3-nitropyridine with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-methoxy-3-bromopyridine is coupled with a trifluoromethylated arylboronic acid in the presence of a palladium catalyst and a base. This reaction is usually performed in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted pyridine N-oxide, while reduction of a nitro group can produce the corresponding amine.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the amine group.

    6-(Trifluoromethyl)-2-pyridinamine: Similar structure but lacks the methoxy group.

    2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.

Uniqueness

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both the methoxy and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

6-methoxy-2-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZZWEUGFCSZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660524
Record name 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727993-34-2
Record name 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-methoxy-3-nitro-2-(trifluoromethyl)pyridine (3.61 g) in 95% Ethyl alcohol (162 ml) was added tin(II) chloride dihydrate. It was heated to 70° C. for 3 hr. After it was cooled to room temperature, it was poured over ice water and adjusted to pH 11 with 2N NaOH. It was stirred well with ethyl acetate and filtered through celite. The organic phase was separated, washed with brine, dried (MgSO4), filtered and concentrated. The flash column chromatography (SiO2, 3˜8% EtOAc in heptane) gave the title compounds (2.20 g, 71%). 1H NMR (CDCl3) δ 3.81, 6.70, 7.05; 19F NMR (CDCl3) δ 65.73; IR (liq.) 2434 (w), 2389, 2272, 2229, 2174, 1488 (s), 1436 (s), 1426 (s), 1276 (s), 1170 (s), 1102 (s, b), 1050 (s), 1024 (s), 740 (s), 658 (s) cm−1 HRMS (ESI) calcd for C7H7N2OF3+H1 193.0589. found 193.0581. Anal. Calcd for C7H7F3N2O: C, 43.76; H, 3.67; N, 14.58; F, 29.66. Found: C, 43.61; H, 3.49; N, 14.49.
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3.61 g
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71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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